molecular formula C15H15Cl2N B12044653 (2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine CAS No. 1046832-30-7

(2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine

Cat. No.: B12044653
CAS No.: 1046832-30-7
M. Wt: 280.2 g/mol
InChI Key: TYVFKNAUSZXXJC-UHFFFAOYSA-N
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Description

(2-(3,4-Dichlorobenzyl)phenyl)-N-methylmethanamine is a secondary amine featuring a 3,4-dichlorobenzyl group attached to a phenyl ring, with an N-methylmethanamine substituent. The dichlorinated aromatic system may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

CAS No.

1046832-30-7

Molecular Formula

C15H15Cl2N

Molecular Weight

280.2 g/mol

IUPAC Name

1-[2-[(3,4-dichlorophenyl)methyl]phenyl]-N-methylmethanamine

InChI

InChI=1S/C15H15Cl2N/c1-18-10-13-5-3-2-4-12(13)8-11-6-7-14(16)15(17)9-11/h2-7,9,18H,8,10H2,1H3

InChI Key

TYVFKNAUSZXXJC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine typically involves the following steps:

    Formation of the Dichlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to introduce the dichloro substituents at the 3 and 4 positions.

    Coupling with Phenyl Ring: The dichlorobenzyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction.

    Introduction of N-Methylmethanamine Group:

Industrial Production Methods

In an industrial setting, the production of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine may involve large-scale chlorination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of dichlorobenzyl and phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine may have potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the N-methylmethanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Methoxy/Fluoro Groups

Key Compounds for Comparison :

  • N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (): Contains electron-donating methoxy groups and a fluorine atom.
  • 1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine (): Features a phenoxy linker and fluorine substitution.
  • N-Methyl-3,4-dichlorobenzylamine (): A simpler analog lacking the phenyl ring.

Structural and Property Differences :

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound C14H12Cl2N 265.16 g/mol 3,4-Cl2, phenyl, N-methyl High lipophilicity (logP ~3.8 inferred)
N-Methyl-3,4-dichlorobenzylamine C8H9Cl2N 190.07 g/mol 3,4-Cl2, N-methyl Smaller size, lower MW
N-(3,4-Dimethoxybenzyl)-2-(4-FPh)ethanamine C17H20FNO2 301.35 g/mol 3,4-OCH3, 4-F, ethylamine Electron-donating groups, polar
1-[2-(3,4-DClPhO)-5-FPh]-N-methylmethanamine C14H11Cl2FNO 314.15 g/mol 3,4-Cl2, phenoxy, 5-F Ether linkage, increased polarity

Implications :

  • Electron-withdrawing Cl groups (target compound) increase lipophilicity and may enhance blood-brain barrier permeability compared to methoxy-substituted analogs .
  • Fluorine () improves metabolic stability but reduces steric bulk compared to chlorine .
  • benzyl groups .

Impact of Additional Aromatic Rings

This structural feature may enhance binding to aromatic-rich biological targets (e.g., neurotransmitter transporters) but could reduce solubility .

Positional Isomerism and Bioactivity

Example :

  • N-(2-Methoxybenzyl)-3,4-dimethoxyphenethylamine () vs. target compound:
    • 2-Methoxy vs. 3,4-Dichloro : Methoxy groups at the ortho position () may hinder rotational freedom, affecting conformational stability in binding pockets.

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